One primary application of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane in scientific research lies in its use as an intermediate in the synthesis of Bisoprolol. Bisoprolol is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension and angina pectoris.
Studies like one by Brodde et al. (1986) [] demonstrated the use of this compound as a key intermediate in the multi-step synthesis of Bisoprolol. The specific role involves incorporating the oxirane ring (three-membered oxygen-containing ring) and the phenoxy group (benzene ring connected to oxygen) into the Bisoprolol molecule.
A specific variant of this compound, [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5, is available with deuterium (a stable isotope of hydrogen) incorporated into its structure. This isotope-labeled version plays a role in research related to Bisoprolol, particularly in studies involving reaction mechanisms and metabolic pathways.
Companies like Santa Cruz Biotechnology offer this specific variant for purchase, highlighting its use in proteomics research, a field exploring protein structure and function [].
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane is a synthetic organic compound characterized by its complex structure, which includes an oxirane ring. Its molecular formula is , and it has a molecular weight of approximately 266.33 g/mol. The compound features a phenoxy group and an ether functional group, contributing to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The oxirane (epoxide) functionality in [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane makes it reactive towards nucleophiles, allowing for various chemical transformations:
The biological activity of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane remains under investigation, but preliminary studies indicate potential pharmacological properties. Notably, it has been classified as harmful if swallowed and can cause skin irritation, suggesting that it may interact with biological systems in ways that warrant caution in handling . Further research is necessary to elucidate its mechanisms of action and therapeutic potentials.
Several synthesis methods have been reported for [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane:
The compound finds applications primarily in:
Several compounds exhibit structural similarities to [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane. Here are some notable examples:
The uniqueness of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane lies in its specific combination of an oxirane ring with a complex ether structure, which may impart distinct reactivity and biological properties compared to similar compounds. Further research is essential to explore these differences comprehensively.
The compound features a phenoxymethyl-epoxide core with substituents:
IUPAC Name: 2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane.
SMILES: CC(C)OCCOCC1=CC=C(OC[C@H]2CO2)C=C1
Molecular Formula: C₁₅H₂₂O₄
Molecular Weight: 266.33 g/mol
| Property | Value | Source |
|---|---|---|
| CAS Number | 66722-57-4 | |
| XLogP3-AA | 1.9 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 9 |
The compound is synthesized as an intermediate in Bisoprolol production. A patented method (WO2016135616A1) outlines:
Reaction Mechanism:
The reaction proceeds via etherification, where the hydroxyl group of 4-hydroxybenzyl alcohol reacts with the alcohol group of 2-isopropoxyethanol under acidic conditions. The silica catalyst enhances reaction efficiency and facilitates solvent-free processes .
The intermediate is further reacted with epichlorohydrin to form a diol, which undergoes nucleophilic substitution with isopropylamine to yield Bisoprolol. This step is critical for controlling impurity levels, as residual epoxide derivatives must be minimized to meet ICH guidelines .
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1. Etherification | 4-Hydroxybenzyl alcohol + 2-isopropoxyethanol, silica, 25–60°C | 4-((2-isopropoxyethoxy)methyl)phenol |
| 2. Epoxidation | Epichlorohydrin, DMF, 80°C | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane |
| 3. Amination | Isopropylamine, methanol, 80°C | Bisoprolol |
Key analytical methods include:
This compound is classified as a process-related impurity in Bisoprolol formulations. ICH Q3A(R2) guidelines mandate strict limits for such impurities:
To ensure compliance, pharmaceutical manufacturers synthesize this compound intentionally:
Irritant;Health Hazard